N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core. This structure integrates a thiazole ring fused to a pyrimidine ring at positions 4 and 5, respectively. Key substituents include a 3-acetylphenyl group attached via an acetamide linkage and a thioether bridge connecting the thioxo moiety at position 2 of the pyrimidine ring.
The synthesis of analogous compounds often involves multi-step reactions, such as condensation of thiouracil derivatives with chloroacetic acid or benzaldehyde analogs under reflux conditions, followed by recrystallization . Structural characterization typically employs X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods like NMR and IR .
Properties
CAS No. |
1021226-10-7 |
|---|---|
Molecular Formula |
C21H16N4O3S3 |
Molecular Weight |
468.56 |
IUPAC Name |
N-(3-acetylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O3S3/c1-12(26)13-6-5-7-14(10-13)22-16(27)11-30-20-23-18-17(19(28)24-20)31-21(29)25(18)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) |
InChI Key |
RBSJHYRGNSYDHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and implications for medicinal chemistry.
Structural Overview
The compound has the molecular formula and a molecular weight of 475.58 g/mol. Its structure includes a thiazolo-pyrimidine core, an acetylphenyl moiety, and multiple functional groups that contribute to its biological properties. The presence of these structural components suggests potential interactions with various biological targets.
Synthesis Methods
Several synthetic approaches have been developed to create this compound. These methods focus on optimizing yield and purity while allowing for modifications that can enhance biological efficacy.
Antifungal Properties
Initial studies indicate that this compound exhibits significant antifungal activity. In vitro assays have demonstrated effectiveness against various fungal strains. For instance, related compounds in the thiazole family have shown promising results against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .
Cytotoxicity Analysis
Cytotoxicity studies reveal that derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from similar structures showed IC50 values against NIH/3T3 cell lines in the range of 148.26 to 187.66 μM . This selectivity is crucial for developing therapeutic agents that minimize side effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the electronic properties of substituents on the phenyl moiety. Studies suggest that increased electronegativity in substituents enhances antifungal activity due to augmented electron density contributing to better interaction with target enzymes involved in fungal metabolism .
Case Studies and Research Findings
-
Antifungal Activity : A study synthesized a series of thiazole derivatives which showed varying degrees of antifungal activity against Candida species. Compounds with strong electronegative groups exhibited enhanced efficacy compared to those with weaker substituents .
Compound MIC (μg/mL) Notable Features 2d 1.23 Strong antifungal against C. parapsilosis 2e 1.50 Comparable to ketoconazole -
Cytotoxicity : Research on related thiazole compounds indicated that they possess significant cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells. The IC50 values suggest a promising therapeutic index for further development .
Compound IC50 (μM) Cell Line 2d 148.26 NIH/3T3 2e 187.66 NIH/3T3 Doxorubicin >1000 NIH/3T3
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s thiazolo[4,5-d]pyrimidine core differs from thiazolo[3,2-a]pyrimidine () in ring fusion positions, affecting planarity and electronic properties.
- Compared to thiadiazole-pyrazole hybrids (), the target lacks a pyrazole ring but retains sulfur-rich moieties critical for bioactivity.
Physicochemical Properties
Notes:
Challenges :
- The target’s fused thiazolo[4,5-d]pyrimidine core may require stringent reaction conditions to avoid ring-opening side reactions.
Q & A
Q. What experimental designs are recommended for derivatives with enhanced stability or solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
